molecular formula C11H13NO4S2 B14945338 2-[4-(Methylsulfonyl)phenyl]-1,3-thiazolidine-4-carboxylic acid

2-[4-(Methylsulfonyl)phenyl]-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B14945338
M. Wt: 287.4 g/mol
InChI Key: GHWGZUFMPNZDMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Methylsulfonyl)phenyl]-1,3-thiazolidine-4-carboxylic acid is a synthetic compound known for its diverse applications in medicinal chemistry. This compound features a thiazolidine ring, a carboxylic acid group, and a methylsulfonyl-substituted phenyl group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Methylsulfonyl)phenyl]-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 4-(methylsulfonyl)phenylacetic acid with thiazolidine-4-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as ethyl acetate, and may require heating to reflux followed by cooling to precipitate the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Methylsulfonyl)phenyl]-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.

Major Products

Scientific Research Applications

2-[4-(Methylsulfonyl)phenyl]-1,3-thiazolidine-4-carboxylic acid has been extensively studied for its applications in:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for treating bacterial infections and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition reduces the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Methylsulfonyl)phenyl]-1,3-thiazolidine-4-carboxylic acid stands out due to its unique combination of a thiazolidine ring and a methylsulfonyl-substituted phenyl group, which confer distinct chemical and biological properties. Its dual activity as an antimicrobial and anti-inflammatory agent makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C11H13NO4S2

Molecular Weight

287.4 g/mol

IUPAC Name

2-(4-methylsulfonylphenyl)-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C11H13NO4S2/c1-18(15,16)8-4-2-7(3-5-8)10-12-9(6-17-10)11(13)14/h2-5,9-10,12H,6H2,1H3,(H,13,14)

InChI Key

GHWGZUFMPNZDMM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2NC(CS2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.